1-(2-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine
Overview
Description
1-(2-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 2-bromo-4-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine typically involves the reaction of 2-bromo-4-(trifluoromethyl)benzene with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where the bromine atom on the benzene ring is replaced by the pyrrolidine group. This reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar nucleophilic substitution techniques. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized pyrrolidine compounds .
Scientific Research Applications
1-(2-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can improve its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine: Similar structure but with different substitution pattern on the benzene ring.
1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one: Contains a carbonyl group in the pyrrolidine ring, altering its chemical properties.
Uniqueness
1-(2-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine is unique due to the specific positioning of the bromo and trifluoromethyl groups, which can significantly influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-[2-bromo-4-(trifluoromethyl)phenyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3N/c12-9-7-8(11(13,14)15)3-4-10(9)16-5-1-2-6-16/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZYKTJTUMDMGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101221941 | |
Record name | Pyrrolidine, 1-[2-bromo-4-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101221941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704068-99-4 | |
Record name | Pyrrolidine, 1-[2-bromo-4-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704068-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine, 1-[2-bromo-4-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101221941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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